molecular formula C11H17NO3 B1409048 TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE CAS No. 1219606-33-3

TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE

Cat. No.: B1409048
CAS No.: 1219606-33-3
M. Wt: 211.26 g/mol
InChI Key: OBUSYPFHNRORID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a propynyloxy substituent, and an azetidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to introduce azetidine or propynyloxy functionalities into target molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Bioconjugation: Used in bioconjugation reactions to attach bioactive molecules to azetidine-containing scaffolds.

Medicine:

    Drug Development: Explored as a potential lead compound in drug development, particularly for its ability to interact with biological targets.

    Prodrug Design: Used in the design of prodrugs that release active pharmaceutical ingredients upon metabolic activation.

Industry:

    Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique mechanical and chemical properties.

    Material Science: Employed in the development of advanced materials with specific functionalities.

Safety and Hazards

“tert-Butyldimethyl(2-propynyloxy)silane” is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2). It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.

    Introduction of the Propynyloxy Group: The propynyloxy group can be introduced via nucleophilic substitution reactions using propargyl alcohol derivatives.

    Esterification: The final step involves the esterification of the azetidine carboxylic acid with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE can undergo oxidation reactions, particularly at the propynyloxy group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the azetidine ring or the propynyloxy group, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the azetidine ring or the propynyloxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated azetidine derivatives.

    Substitution: Formation of substituted azetidines or propynyloxy derivatives.

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The propynyloxy group can participate in covalent bonding with active site residues, while the azetidine ring can provide steric and electronic effects that modulate the compound’s activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    tert-Butyl 3-(2-propynyloxy)-1-pyrrolidinecarboxylate: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.

    tert-Butyl 3-(2-propynyloxy)-1-piperidinecarboxylate: Contains a six-membered piperidine ring.

    tert-Butyl 3-(2-propynyloxy)-1-azetidineacetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness: TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE is unique due to its four-membered azetidine ring, which imparts distinct reactivity and steric properties compared to its five- and six-membered counterparts. The presence of the propynyloxy group further enhances its versatility in synthetic and medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl 3-prop-2-ynoxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSYPFHNRORID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.